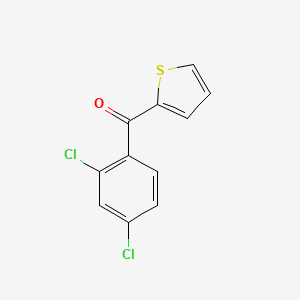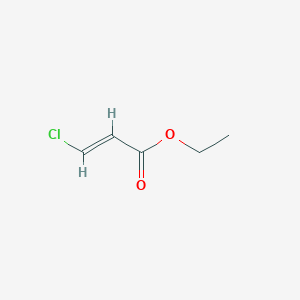
Ethyl (E)-3-chloroacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-3-chloroacrylate is an organic compound with the molecular formula C5H7ClO2. It is an ester derived from ethyl alcohol and 3-chloroacrylic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (E)-3-chloroacrylate can be synthesized through the esterification of 3-chloroacrylic acid with ethanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more sustainable and cost-effective.
化学反応の分析
Types of Reactions
Ethyl (E)-3-chloroacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 3-chloroacrylic acid and ethanol.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis involves sodium hydroxide.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed
Nucleophilic Substitution: The major products are substituted acrylates, depending on the nucleophile used.
Hydrolysis: The major products are 3-chloroacrylic acid and ethanol.
Polymerization: The major products are polymers with varying molecular weights and properties.
科学的研究の応用
Ethyl (E)-3-chloroacrylate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the production of specialty polymers with unique properties, such as high thermal stability and chemical resistance.
Biological Research: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Material Science: The compound is used in the development of advanced materials with specific properties for industrial applications.
作用機序
The mechanism of action of ethyl (E)-3-chloroacrylate involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted acrylates. Additionally, the ester group can participate in polymerization reactions, resulting in the formation of polymers with unique properties.
類似化合物との比較
Similar Compounds
Methyl (E)-3-chloroacrylate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl (E)-2-chloroacrylate: Similar in structure but with the chlorine atom at a different position.
Ethyl (E)-3-bromoacrylate: Similar in structure but with a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to its specific reactivity and the position of the chlorine atom, which makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form polymers with unique properties sets it apart from other similar compounds.
特性
CAS番号 |
16491-00-2 |
|---|---|
分子式 |
C5H7ClO2 |
分子量 |
134.56 g/mol |
IUPAC名 |
ethyl (E)-3-chloroprop-2-enoate |
InChI |
InChI=1S/C5H7ClO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ |
InChIキー |
OKMYNYPNNCRXCE-ONEGZZNKSA-N |
異性体SMILES |
CCOC(=O)/C=C/Cl |
正規SMILES |
CCOC(=O)C=CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


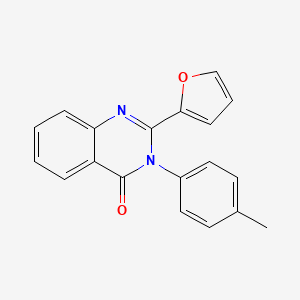
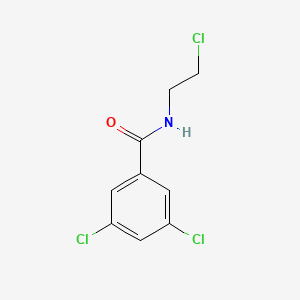
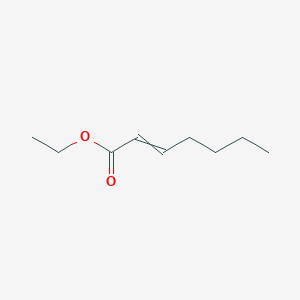
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(3-methoxy-p ropyl)-amine](/img/structure/B14162591.png)
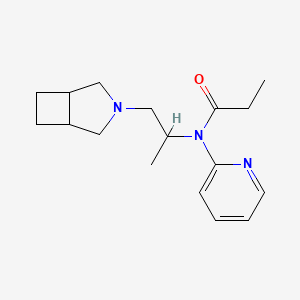
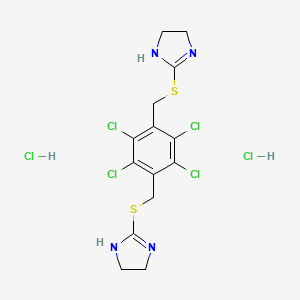
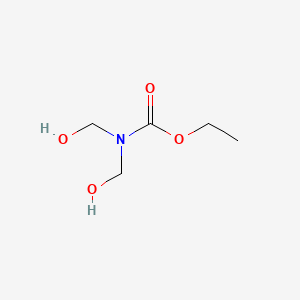

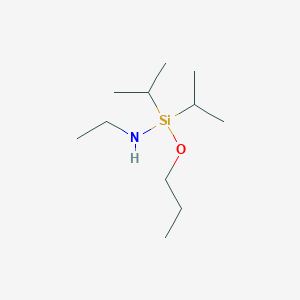
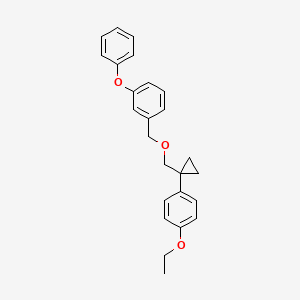
![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)
